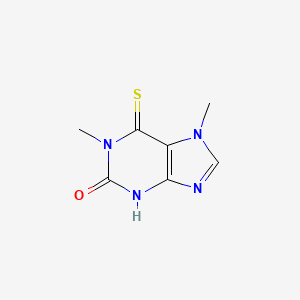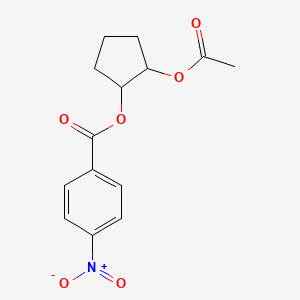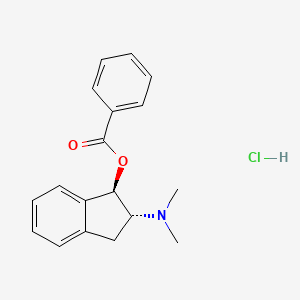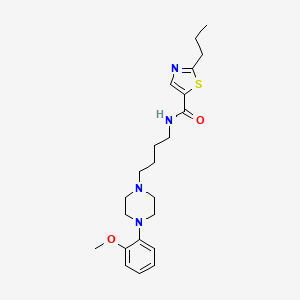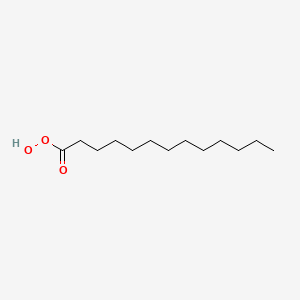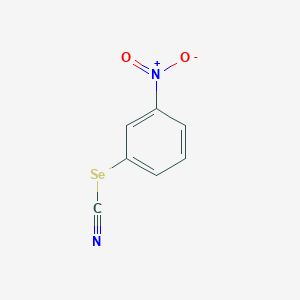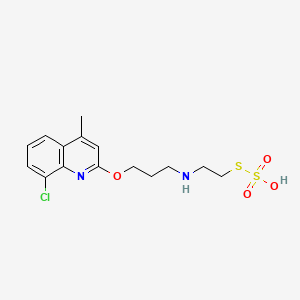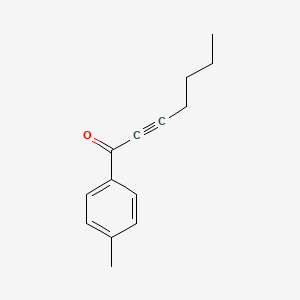
2-Heptyn-1-one, 1-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptyn-1-one, 1-(4-methylphenyl)- is an organic compound with the molecular formula C14H16O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a heptynone backbone with a 4-methylphenyl substituent at the first carbon position. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyn-1-one, 1-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 4-methylphenylacetylene with heptanone under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Heptyn-1-one, 1-(4-methylphenyl)- may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production methods often incorporate purification steps, such as distillation or recrystallization, to obtain high-purity 2-Heptyn-1-one, 1-(4-methylphenyl)- suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Heptyn-1-one, 1-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond is replaced by other functional groups. Reagents like sodium amide (NaNH2) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium amide (NaNH2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Heptyn-1-one, 1-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer effects, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Heptyn-1-one, 1-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-methylphenyl)hept-2-yn-1-one
- 1-(p-tolyl)-2-heptyn-1-one
- 1-p-tolylhept-2-yn-1-one
Uniqueness
2-Heptyn-1-one, 1-(4-methylphenyl)- is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the 4-methylphenyl group enhances its reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound in both academic and industrial settings.
Propiedades
Número CAS |
38395-06-1 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)hept-2-yn-1-one |
InChI |
InChI=1S/C14H16O/c1-3-4-5-6-7-14(15)13-10-8-12(2)9-11-13/h8-11H,3-5H2,1-2H3 |
Clave InChI |
ZJRDYEIFUAFMHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


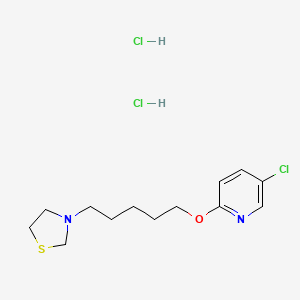
![1,1'-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene](/img/structure/B14664573.png)
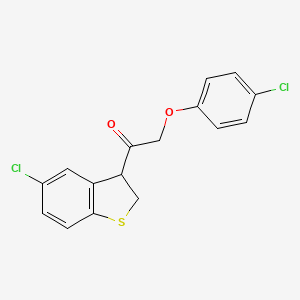
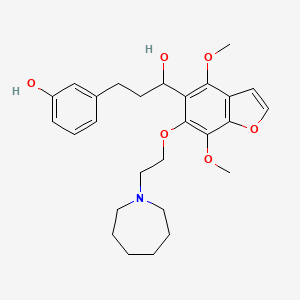
![1,6-Methano[10]annulen-11-one](/img/structure/B14664596.png)
